molecular formula C13H8BrF3O B8251848 4-(2-Trifluoromethylphenoxy)bromobenzene

4-(2-Trifluoromethylphenoxy)bromobenzene

Cat. No.: B8251848
M. Wt: 317.10 g/mol
InChI Key: WPYHYIWCXLZMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Trifluoromethylphenoxy)bromobenzene is an organic compound with the molecular formula C13H8BrF3O It is a derivative of bromobenzene, where the bromine atom is substituted at the para position relative to the phenoxy group, which itself is substituted with a trifluoromethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Trifluoromethylphenoxy)bromobenzene can be synthesized through several methods. One common method involves the reaction of 2-trifluoromethylphenol with 4-bromophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Another method involves the use of Suzuki-Miyaura coupling, where 2-trifluoromethylphenylboronic acid is coupled with 4-bromophenyl triflate in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are typically optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylphenoxy)bromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include 4-(2-trifluoromethylphenoxy)aniline or 4-(2-trifluoromethylphenoxy)thiophenol.

    Oxidation: Products include quinone derivatives.

    Reduction: Products include 4-(2-methylphenoxy)bromobenzene.

Scientific Research Applications

4-(2-Trifluoromethylphenoxy)bromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylphenoxy)bromobenzene involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the molecule, affecting its reactivity and binding affinity to target sites. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-Bromo-2-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenoxybenzene

Uniqueness

4-(2-Trifluoromethylphenoxy)bromobenzene is unique due to the presence of both a trifluoromethyl group and a bromine atom on the phenoxybenzene scaffold. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful probe in various research applications .

Properties

IUPAC Name

1-bromo-4-[2-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHYIWCXLZMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.